An In-depth Technical Guide to 1-(5-chloro-1H-pyrrol-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 1-(5-chloro-1H-pyrrol-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents.[2][3] Within this important class of heterocycles, 1-(5-chloro-1H-pyrrol-2-yl)ethanone has emerged as a particularly valuable building block. The presence of a chlorine atom at the 5-position and an acetyl group at the 2-position provides orthogonal points for chemical modification, enabling the rapid generation of diverse molecular libraries for drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate.
Physicochemical Properties
1-(5-chloro-1H-pyrrol-2-yl)ethanone is a solid at room temperature. While experimentally determined physical properties are not widely published, data for the parent compound, 2-acetylpyrrole, provides a useful reference point. The introduction of a chlorine atom is expected to increase the molecular weight and may influence the melting and boiling points.
Table 1: Physicochemical Properties of 1-(5-chloro-1H-pyrrol-2-yl)ethanone and the Parent Compound 2-Acetylpyrrole
| Property | 1-(5-chloro-1H-pyrrol-2-yl)ethanone | 2-Acetylpyrrole (for comparison) | Source |
| Molecular Formula | C₆H₆ClNO | C₆H₇NO | [4] |
| Molecular Weight | 143.57 g/mol | 109.13 g/mol | [4] |
| CAS Number | 80311-19-9 | 1072-83-9 | [5] |
| Appearance | Solid (predicted) | Beige Powder/Solid | [6] |
| Melting Point | Not reported | 88 - 91 °C | [6] |
| Boiling Point | Not reported | 220 °C | [6] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) (predicted) | Soluble in water | [6] |
| Computed XLogP3 | 1.7 | 0.9 | [4] |
Synthesis of 1-(5-chloro-1H-pyrrol-2-yl)ethanone
The most logical and widely applicable method for the synthesis of 1-(5-chloro-1H-pyrrol-2-yl)ethanone is the electrophilic chlorination of 2-acetylpyrrole. The pyrrole ring is highly activated towards electrophilic substitution, with a preference for the 2- and 5-positions.[2][3][7] Since the 2-position is already occupied by the acetyl group, chlorination will selectively occur at the 5-position.
A common and effective reagent for this transformation is N-chlorosuccinimide (NCS).[8][9][10][11][12] NCS is an easy-to-handle solid and provides a source of electrophilic chlorine. The reaction is typically carried out in an aqueous or organic solvent under mild conditions.
Caption: Proposed synthetic workflow for 1-(5-chloro-1H-pyrrol-2-yl)ethanone.
Experimental Protocol: Chlorination of 2-Acetylpyrrole with NCS
Disclaimer: This is a generalized protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Materials:
-
2-Acetylpyrrole
-
N-Chlorosuccinimide (NCS)
-
Aqueous or organic solvent (e.g., water, acetonitrile, or dichloromethane)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyrrole (1 equivalent) in the chosen solvent.
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 to 1.2 equivalents) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any excess NCS. If an organic solvent was used, wash the organic layer with water and brine. If the reaction was performed in an aqueous medium, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(5-chloro-1H-pyrrol-2-yl)ethanone.
Spectroscopic Characterization
1. 1H NMR Spectroscopy:
The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group. The chlorine atom at the 5-position will influence the chemical shifts of the adjacent ring protons.
2. 13C NMR Spectroscopy:
The 13C NMR spectrum will display signals for the six carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear at the downfield end of the spectrum. The four carbons of the pyrrole ring will resonate in the aromatic region, and the methyl carbon will be found in the aliphatic region.
3. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone. Other key absorptions will include the N-H stretching vibration of the pyrrole ring and C-H stretching and bending vibrations.[13]
4. Mass Spectrometry:
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 143.57). A key feature will be the isotopic pattern of the molecular ion, with a characteristic M and M+2 peak in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[14] Fragmentation will likely involve the loss of the acetyl group and other characteristic cleavages of the pyrrole ring.[15]
Chemical Reactivity and Synthetic Utility
1-(5-chloro-1H-pyrrol-2-yl)ethanone is a versatile intermediate due to the presence of multiple reactive sites.
Caption: Key reactive sites on 1-(5-chloro-1H-pyrrol-2-yl)ethanone.
-
Reactions of the Acetyl Group: The acetyl group can undergo a variety of transformations. For instance, it can participate in condensation reactions with aldehydes to form chalcones, which are themselves important pharmacophores.[16] The carbonyl group can also be reduced to an alcohol or completely removed.
-
Electrophilic Substitution on the Pyrrole Ring: While the pyrrole ring is already substituted, it can potentially undergo further electrophilic substitution, such as nitration or halogenation, under carefully controlled conditions. The directing effects of the existing substituents will govern the position of the incoming electrophile.
-
Modification at the Chlorine Atom: The chlorine atom at the 5-position is a valuable handle for introducing further diversity. It can be displaced by nucleophiles or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
-
Reactions at the Nitrogen Atom: The N-H proton of the pyrrole ring is acidic and can be deprotonated with a suitable base. The resulting anion can then be alkylated or acylated to introduce a wide range of substituents at the nitrogen atom.
Applications in Drug Discovery
The structural motifs present in 1-(5-chloro-1H-pyrrol-2-yl)ethanone are found in numerous biologically active compounds, highlighting its potential as a key intermediate in the synthesis of novel therapeutics. Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[17][18][19][20]
-
Kinase Inhibitors: The pyrrolo[1,2-a]quinoxaline scaffold, which can be synthesized from pyrrole derivatives, has been identified as a promising core for the development of inhibitors of protein kinases such as Akt and CK2, which are important targets in cancer therapy.[17][18][20]
-
Antiviral Agents: Pyrrole and its fused derivatives have been investigated for their antiviral activity against a range of viruses.[21] The ability to readily modify the 1-(5-chloro-1H-pyrrol-2-yl)ethanone scaffold makes it an attractive starting point for the synthesis of novel antiviral compounds.
-
Anticancer Agents: The pyrrole ring is a key component of several anticancer agents.[19] The versatility of 1-(5-chloro-1H-pyrrol-2-yl)ethanone allows for its incorporation into more complex molecules designed to target specific pathways involved in cancer progression.
Safety and Handling
Conclusion
1-(5-chloro-1H-pyrrol-2-yl)ethanone is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive sites provide a versatile platform for the creation of diverse and complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of this and similar pyrrole-based intermediates in drug discovery programs is set to expand.
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